

Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Phenyl-3-biphenylamine**

Cat. No.: **B170737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **N-Phenyl-3-biphenylamine** (CAS No: 198275-79-5). The information presented herein is crucial for its application in organic synthesis, materials science, and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental protocol for a common synthetic route is provided, accompanied by a workflow visualization.

Core Physicochemical Data

N-Phenyl-3-biphenylamine, also known as 3-anilinobiphenyl, is an aromatic amine with the molecular formula C₁₈H₁₅N. Its physicochemical properties are summarized in the table below. It is important to note that while some properties are well-established, others, such as the boiling point, pKa, and logP, are not readily available from experimental sources and are therefore estimated based on related compounds and computational predictions.

Property	Value	Source(s)
Molecular Formula	C18H15N	[1] [2]
Molecular Weight	245.32 g/mol	[1] [2]
Appearance	White to pale yellow or gray to brown crystalline solid/powder.	[1] [3]
Melting Point	90-94 °C (Note: Some sources report 92 °C, while one indicates 130-135 °C).	[1] [3] [4]
Boiling Point	Not experimentally determined. Estimated to be >300 °C based on related structures like 3-bromobiphenyl (300.0 ± 9.0 °C) and diphenylamine (302 °C).	[5] [6]
Solubility	Good solubility in organic solvents such as toluene, ethanol, and ethers. [1] [4] [7] Insoluble in water. [6] [8]	[1] [4] [6] [7] [8]
pKa (acid dissociation constant)	Not experimentally determined. Estimated to be in the range of 0.8 to 4.5, based on the pKa of diphenylamine (0.79) and other aminobiphenyls (3.82 for 2-aminobiphenyl, 4.35 for 4-aminobiphenyl). A predicted pKa for a structurally similar complex amine is 0.86 ± 0.50.	[9]
logP (octanol-water partition coefficient)	Not experimentally determined. Estimated to be > 4, based on the logP of the related compound 3-bromobiphenyl (4.65).	[5]

Experimental Protocols

A prevalent and versatile method for the synthesis of N-arylamines, including **N-Phenyl-3-biphenylamine**, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route to form carbon-nitrogen bonds.

General Protocol for Buchwald-Hartwig Amination Synthesis of N-Phenyl-3-biphenylamine

Materials:

- 3-Bromobiphenyl (or 3-iodobiphenyl)
- Aniline
- Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., XPhos, SPhos, or a similar biaryl phosphine)
- Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3))
- Anhydrous toluene (or another suitable aprotic solvent like dioxane)
- Inert gas (e.g., argon or nitrogen)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle
- Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

- **Addition of Reagents:** To the flask, add 3-bromobiphenyl, the base (e.g., sodium tert-butoxide), and anhydrous toluene.
- **Initiation of Reaction:** Stir the mixture at room temperature for a few minutes, then add aniline.
- **Heating:** Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and maintain it for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure **N-Phenyl-3-biphenylamine**.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the fundamental physicochemical properties of **N-Phenyl-3-biphenylamine**.

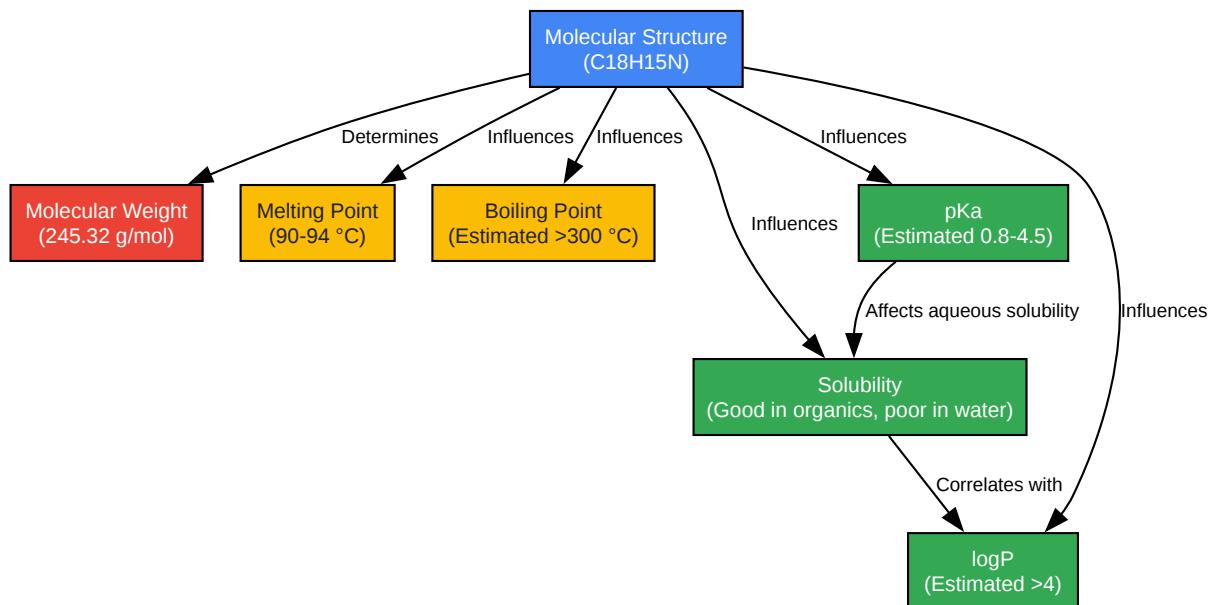


Figure 1. Interrelation of Physicochemical Properties

Figure 2. Buchwald-Hartwig Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... guidechem.com

- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170737#what-are-the-physicochemical-properties-of-n-phenyl-3-biphenylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com